Isothiazole-3-carbonitrile

Descripción

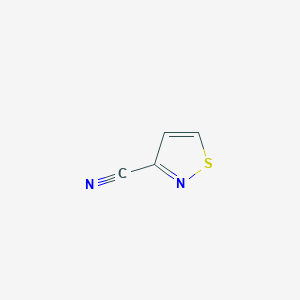

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGUHKROGFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598743 | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-17-1 | |

| Record name | 3-Isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isothiazole 3 Carbonitrile and Its Derivatives

Ring-Forming Approaches

Ring-forming reactions are fundamental to the synthesis of isothiazoles, including Isothiazole-3-carbonitrile. These methods can be classified based on the nature of the bond-forming process that completes the heterocyclic ring.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key strategy for synthesizing the isothiazole (B42339) ring, typically involving the formation of an S-N or C-C bond within a pre-assembled acyclic precursor. thieme-connect.com

One prominent example is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This method relies on the formation of an S-N bond in an S-C-C-C-N fragment. Various oxidizing agents can be employed, with iodine and hydrogen peroxide being common choices. thieme-connect.com A solvent-free approach using chromium trioxide on silica (B1680970) gel has also been developed for the oxidative cyclization of 3-aminopropenethiones, yielding 4-cyanoisothiazoles. thieme-connect.com This method is efficient at both room temperature and under microwave irradiation. thieme-connect.com

Another intramolecular approach involves the closure of a C-N-S-C-C fragment to form a C-C bond. thieme-connect.com For instance, the intramolecular condensation of a compound containing an activated methylene (B1212753) group and a cyano group can lead to the formation of an isothiazole ring. thieme-connect.com This strategy has been utilized in the synthesis of inhibitors for VEGFR1 and VEGFR2. thieme-connect.com

A novel method for synthesizing polyfunctionalized isothiazoles involves the TFA-promoted intramolecular cyclization of N-propargyl tert-butanesulfinamide. acs.orgacs.orgnih.gov This reaction proceeds through the cleavage of C-S and O-S bonds and tolerates various functional groups, providing good yields under mild conditions. acs.orgnih.gov The proposed mechanism involves an electrophilic cyclization onto the carbon-carbon triple bond followed by aromatization. acs.org

The Thorpe-Ziegler reaction, a base-promoted intramolecular cyclization onto a nitrile, represents another pathway to isothiazoles. sci-hub.se This approach has been applied to the synthesis of C-glycosylated isothiazoles. sci-hub.se

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

| 3-Aminopropenethiones | Oxidative Cyclization | I₂, H₂O₂, CrO₃/SiO₂ | Substituted Isothiazoles | thieme-connect.com |

| Activated Methylene & Cyano Compound | Intramolecular Condensation | - | Isothiazole Derivatives | thieme-connect.com |

| N-Propargyl tert-butanesulfinamide | Intramolecular Cyclization | Trifluoroacetic Acid (TFA) | Polyfunctionalized Isothiazoles | acs.orgacs.orgnih.gov |

| 1,2,3-Dithiazol-5-ylidene-acetonitriles | Ring Rearrangement | HCl, HBr | 3-Halo-isothiazole-5-carbonitriles | sci-hub.se |

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involve the combination of two or more separate molecules to construct the isothiazole ring. These are often classified by the number of atoms each component contributes to the final ring structure.

In (4+1)-heterocyclization, a four-atom fragment reacts with a single-atom component to form the five-membered isothiazole ring. thieme-connect.comthieme-connect.com This approach often involves the reaction of a synthetic equivalent of a C-C-C-N or C-C-S-C fragment with a sulfur or nitrogen source, respectively. thieme-connect.com

A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.comthieme-connect.com In this metal-free protocol, a sequential imine formation, cyclization, and aerial oxidation cascade leads to the formation of both C-N and S-N bonds in a one-pot reaction. thieme-connect.comthieme-connect.com

Another illustration is the synthesis of dinitrobenzo[c]isothiazole from 2-amino-4,6-dinitrotoluene (B165273) using sulfur monochloride (S₂Cl₂) as the sulfur donor. thieme-connect.com The choice of base is critical in this reaction, with a combination of DABCO and triethylamine (B128534) providing significantly higher yields than when either base is used alone. thieme-connect.com

| Four-Atom Component | One-Atom Component | Key Reagents/Conditions | Product | Reference |

| β-Keto dithioesters/thioamides | Nitrogen source | NH₄OAc, metal-free, air oxidation | 3,5-Disubstituted isothiazoles | thieme-connect.comthieme-connect.com |

| 2-Amino-4,6-dinitrotoluene | Sulfur source | S₂Cl₂, DABCO, triethylamine | Dinitrobenzo[c]isothiazole | thieme-connect.com |

| Unsaturated N-sulfonyl ketimines | Sulfur source | S₃•⁻ radical anion | 3,5-Aryl-substituted isothiazoles | thieme-connect.com |

The (3+2)-heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment to construct the isothiazole ring. thieme-connect.comthieme-connect.com

A common example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.comthieme-connect.com In this case, the ammonium thiocyanate acts as a donor of the N-S fragment. This method has been used to synthesize 4-arylisothiazoles, which are of interest as inhibitors of fungicide detoxification. thieme-connect.comthieme-connect.com Similarly, (Z)-3,4-diaryl-3-chloroacrylaldehydes react with ammonium thiocyanate to yield isothiazoles with potential anti-inflammatory and neuroprotective properties. thieme-connect.com

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is another method that falls under this category, although specific examples for this compound are less common in the provided context. thieme-connect.com

| Three-Atom Component | Two-Atom Component | Reaction Conditions | Product | Reference |

| α,β-Unsaturated aldehydes | Ammonium thiocyanate (N-S donor) | Dimethylformamide | 4-Arylisothiazoles | thieme-connect.comthieme-connect.com |

| (Z)-3,4-Diaryl-3-chloroacrylaldehydes | Ammonium thiocyanate | - | Arylisothiazoles | thieme-connect.com |

Oxidative cyclization is a common strategy for forming the isothiazole ring, often involving the formation of a sulfur-nitrogen bond. chemicalbook.com This method is particularly prevalent in the synthesis of 5-aminoisothiazole derivatives from the cyclization of α,β-unsaturated thiocarboxylic acid amides in the presence of an oxidant. chemicalbook.com

A general method for the synthesis of 3,5-disubstituted-4-isothiazolecarbonitriles involves the oxidative cyclization of α-cyano-β-thioenaminones. tandfonline.com These precursors are prepared from α-cyano-β-enaminones, which are then thionated using Lawesson's reagent. The subsequent oxidative cyclization can be achieved with various reagents, including m-Chloroperbenzoic acid, hydrogen peroxide, and bromine, affording the desired isothiazoles in good yields. tandfonline.com

The parent isothiazole was historically synthesized via the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation. chemicalbook.com

| Starting Material | Oxidizing Agent | Product | Reference |

| α,β-Unsaturated thiocarboxylic acid amides | Various oxidants | 5-Aminoisothiazole derivatives | chemicalbook.com |

| α-Cyano-β-thioenaminones | m-CPBA, H₂O₂, Br₂ | 3,5-Disubstituted-4-isothiazolecarbonitriles | tandfonline.com |

| 5-Amino-1,2-benzoisothiazole | KMnO₄ (alkaline) | Isothiazole-4,5-dicarboxylic acid | chemicalbook.com |

| 2-Mercaptobenzamides | O₂, Cu(I) catalyst or KBr catalyst | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

| 2-Mercaptobenzamides | Electrochemical (constant-current electrolysis) | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

Cyclocondensation reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water, to form a cyclic compound. wisdomlib.org This approach is widely used in the synthesis of various heterocyclic systems, including thiazoles and isothiazoles.

For instance, the cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine (B178648) or hydrazide derivatives in ethanol (B145695) has been developed for the one-pot synthesis of highly functionalized thiazoles. While this example pertains to thiazoles, similar principles can be applied to isothiazole synthesis. The reaction of thioamides with alkynyl(aryl)iodonium reagents also represents a cyclocondensation pathway to thiazoles. acs.org

A three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur can lead to both thiazoles and isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 (if any) | Key Conditions | Product Type | Reference |

| 3-Thiocyanatoacetylacetone | Hydrazine/Hydrazide derivatives | - | EtOH | Functionalized Thiazoles | |

| Thioamides | Alkynyl(aryl)iodonium reagents | - | - | Thiazoles | acs.org |

| Enaminoesters | Fluorodibromoiamides/ester | Sulfur | - | Thiazoles and Isothiazoles | organic-chemistry.org |

Ring Contraction Reactions (e.g., 1,4-Thiazepines)

The transformation of larger heterocyclic systems into the more compact isothiazole ring represents a viable, though less common, synthetic strategy. Ring contraction of 1,4-thiazepine derivatives has been reported as a method to produce isothiazol-3(2H)-ones. researchgate.net This process typically involves an oxidative cyclization or other rearrangement mechanism that results in the extrusion of a portion of the original ring to form the stable five-membered isothiazole core. While specific examples leading directly to this compound are not extensively documented, the principle of ring contraction from thiazepines provides a potential pathway for accessing the isothiazole skeleton. researchgate.net

Synthesis from 1,2,3-Dithiazoles

The ring transformation of 1,2,3-dithiazoles is a well-established and effective method for the synthesis of functionalized isothiazoles. thieme-connect.com Specifically, dithiazolylidenacetonitriles can be converted into 3-halo-isothiazole-5-carbonitriles. arkat-usa.orgucy.ac.cy This reaction proceeds by treating the dithiazole precursor with sources of halide ions, such as anhydrous HBr or tetraalkylammonium chloride. arkat-usa.org The mechanism involves a ring-opening and ring-closure sequence, providing a direct route to isothiazoles with a carbonitrile group at the C-5 position.

Recently, improved conditions for the acid-catalyzed ring-opening and ring-closure (RORC) reaction of 1,2,3-dithiazoles to yield isothiazole-5-carbonitriles have been reported, noting that shorter reaction times and the use of THF as a solvent often lead to higher yields. thieme-connect.com Another variation involves the treatment of 1,2,3-dithiazoles with gaseous HCl or HBr to furnish isothiazoles. mdpi.com

Table 1: Synthesis of Isothiazolecarbonitriles from 1,2,3-Dithiazoles

| Starting Material | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Dithiazolylidenacetonitriles | Anhydrous HBr or Tetraalkylammonium Chloride | 3-Halo-4-substituted-isothiazole-5-carbonitriles | arkat-usa.org, ucy.ac.cy |

| 1,2,3-Dithiazoles | Acid catalyst, THF | Isothiazole-5-carbonitriles | thieme-connect.com |

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 equiv.), CCl₄, ~55 °C | 3,5-Dibromoisothiazole-4-carbonitrile | mdpi.com |

Reactions Involving Appel's Salt

The use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, is a powerful strategy for constructing fused this compound systems. acs.orgacs.org This reagent reacts with various nucleophilic substrates, such as enamines or aminopyrazoles, to build the isothiazole ring. acs.orgarmchemfront.com For instance, the reaction of Appel's salt with 6-amino-1,3-dialkyluracils in the presence of pyridine (B92270) yields 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles. acs.orgnih.gov

The proposed mechanism involves a nucleophilic attack from the enamine carbon of the substrate onto the C-5 position of Appel's salt. acs.org This is followed by the successive elimination of hydrogen chloride and a sulfur atom to afford the final fused this compound product. acs.org The reaction conditions can be tuned to favor the formation of the isothiazole product; for example, when reacting with 1H-pyrazol-5-amines, basic conditions favor the formation of pyrazolo[3,4-c]isothiazole-3-carbonitriles. ucy.ac.cy

Table 2: Synthesis of Fused Isothiazole-3-carbonitriles using Appel's Salt

| Substrate | Reagent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Appel's Salt | Pyridine, CH₂Cl₂ | 5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitrile | 80% | acs.org |

| 1,3-Dimethyl-5-aminopyrazole | Appel's Salt | Basic medium | 4,6-Dimethyl-6H-pyrazolo[3,4-c]this compound | - | ucy.ac.cy, armchemfront.com |

| 4-Amino-6-methyl-2-pyrone | Appel's Salt | Pyridine | 6-Methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile | - | acs.org |

Metal-Catalyzed Ring Construction Methods

Metal catalysis offers elegant and efficient pathways to the isothiazole ring system, often with high control over stereochemistry. A notable example is the copper(I)-catalyzed cascade reaction reported by Kumagai, Shibasaki, and co-workers for the synthesis of enantioenriched bicyclic isothiazoles. sci-hub.se In this process, copper acts as both a soft Lewis acid and a redox catalyst, promoting a sequence that includes a 6-exo-dig cyclization and N–S bond formation to yield isothiazoles in moderate to good yields with excellent enantioselectivity. sci-hub.se

Another significant metal-catalyzed approach is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. thieme-connect.com This method allows for the synthesis of 3,4,5-trisubstituted isothiazoles. The reaction proceeds through the formation of a rhodium-thiavinyl carbenoid intermediate, which then reacts with the nitrile. This strategy has also been successfully applied to the intramolecular transannulation of cyanothiadiazoles to produce bi-, tri-, and tetracyclic isothiazoles in good to excellent yields. thieme-connect.com

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Sulfides)

The 1,3-dipolar cycloaddition of nitrile sulfides is a cornerstone in the synthesis of the isothiazole ring. psu.eduarkat-usa.org Nitrile sulfides (R-C≡N⁺S⁻) are transient species that are typically generated in situ by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones. arkat-usa.org These dipoles readily react with alkynes to afford isothiazoles directly. psu.edu The reaction with alkenes is also possible, which yields 2-isothiazoline cycloadducts that can be subsequently oxidized to the corresponding isothiazoles. arkat-usa.org

This method is highly versatile, allowing for the preparation of various substituted isothiazoles, including isothiazole-3-carboxylates, by choosing the appropriate nitrile sulfide (B99878) precursor and dipolarophile. arkat-usa.orgacs.org For example, the reaction of benzonitrile (B105546) sulfide (generated from 1,3,4-oxathiazol-2-one) with ethyl propiolate gives a regioisomeric mixture of ethyl 3-phenylisothiazole-4- and 5-carboxylates. arkat-usa.org

Table 3: Isothiazole Synthesis via Nitrile Sulfide Cycloaddition

| Nitrile Sulfide Precursor | Dipolarophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3,4-Oxathiazol-2-ones | Alkynes | Thermal (e.g., refluxing xylene) | Isothiazoles | arkat-usa.org, psu.edu |

| 1,3,4-Oxathiazol-2-ones | Alkenes (e.g., diethyl fumarate) | Thermal, followed by oxidation | Isothiazoles | arkat-usa.org |

| 1,4,2-Dithiazol-5-ones | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thermolysis | Dimethyl isothiazole-4,5-dicarboxylates | arkat-usa.org |

Strategies from Cyanoacetohydrazide

Cyanoacetohydrazide serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles. jst.go.jp Its reaction with carbon disulfide provides a pathway to fused isothiazole systems. Specifically, the intermolecular heterocyclization of cyanoacetohydrazide with carbon disulfide in butanol with triethylamine (TEA) as a base leads to the formation of 4-hydroxy-1,3a-dihydro-3H-pyrazolo[3,4-c]isothiazole-3-thione. researchgate.netekb.eg

The proposed mechanism begins with the addition of the active methylene group of cyanoacetohydrazide to the electrophilic carbon of CS₂. ekb.eg This is followed by a pyrazole (B372694) cyclization, a psu.eduCurrent time information in Bangalore, IN. hydrogen shift, and a subsequent isothiazole ring formation through air oxidation, ultimately leading to the fused pyrazoloisothiazolethione derivative after enolization. ekb.eg

Functionalization and Derivatization Methodologies

Once the this compound core or its derivatives are synthesized, further modifications can be carried out to introduce diverse functionalities. The cyano group at the C-3 position is a versatile handle for chemical transformations. For example, in 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, the cyano group can be converted into various other functionalities, including amino, alkylthio, amido, thioamido, and tetrazolyl groups, by reacting with appropriate nucleophiles. acs.orgnih.gov

Halogen atoms on the isothiazole ring are also common points for derivatization. Halogens at the C-3, C-4, or C-5 positions can be substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of alkyl, aryl, and heteroaryl substituents. mdpi.com Furthermore, regioselective lithiation provides another powerful tool for functionalization. The 5-position of 3-(benzyloxy)isothiazole (B1280312) can be selectively lithiated using LDA and then quenched with a range of electrophiles to introduce new substituents. researchgate.net Regioselective hydrodehalogenation of dihaloisothiazolecarbonitriles has also been demonstrated as a method to access monohalo derivatives. weebly.com

Table 4: Examples of Functionalization of Isothiazolecarbonitrile Derivatives

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Isothiazolo[3,4-d]pyrimidine-3-carbonitrile | Nucleophilic addition to CN | n-PrNH₂, DMF, reflux | 3-(n-propylamino) derivative | acs.org |

| Isothiazolo[3,4-d]pyrimidine-3-carbonitrile | Hydrolysis of CN | NaOH, THF/H₂O | 3-Carboxamide derivative | acs.org |

| 3,5-Dihaloisothiazoles | Cross-Coupling | Suzuki, Stille, Sonogashira conditions | C-5 substituted isothiazoles | mdpi.com |

| 3-(Benzyloxy)isothiazole | Lithiation/Electrophilic Quench | 1. LDA, Et₂O; 2. Electrophile (e.g., R-X) | 5-Substituted-3-(benzyloxy)isothiazole | researchgate.net |

| 3,5-Dihaloisothiazole-4-carbonitrile | Hydrodehalogenation | - | 3-Halo-isothiazole-4-carbonitrile | weebly.com |

Nucleophilic Substitution Reactions on the Isothiazole Core

Nucleophilic substitution reactions are a fundamental tool for the functionalization of the isothiazole ring. In the context of this compound derivatives, the presence of leaving groups, such as halogens, on the heterocyclic core allows for the introduction of a variety of substituents.

Research has shown that in 4,5-dichlorothis compound, nucleophilic substitution preferentially occurs at the C-5 position. researchgate.netthieme-connect.com The reaction of 4,5-dichlorothis compound with nucleophiles such as piperidine, phenylthiol, and benzylthiol results in the selective replacement of the chlorine atom at the C-5 position. researchgate.net Similarly, reactions with sodium thiobutylate and sodium methoxide (B1231860) lead to the substitution of the C-5 chlorine. researchgate.net The selectivity for the C-5 position is a noteworthy feature of the reactivity of this scaffold.

In a related substrate, 4,5-dichloro-3-trichloromethylisothiazole, reactions with cyclic amines like piperidine, morpholine, pyrrolidine, and piperazine (B1678402) also result in the selective nucleophilic substitution of the chlorine atom at the 5-position, affording the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.net Furthermore, fluoride-mediated nucleophilic substitution reactions on tert-butyl 4,5-dichloroisothiazole-3-carboxylate with various amines have been shown to yield 5-(alkylamino)isothiazoles. researchgate.net

These findings highlight a general trend where the C-5 position of the 3-cyano- or 3-substituted-isothiazole ring is more susceptible to nucleophilic attack than the C-4 position when both are substituted with halogens.

Table 1: Nucleophilic Substitution Reactions on 4,5-Dichlorothis compound

| Nucleophile | Product | Position of Substitution | Reference |

|---|---|---|---|

| Piperidine | 5-(Piperidin-1-yl)-4-chlorothis compound | C-5 | researchgate.net |

| Phenylthiol | 5-(Phenylthio)-4-chlorothis compound | C-5 | researchgate.net |

| Benzylthiol | 5-(Benzylthio)-4-chlorothis compound | C-5 | researchgate.net |

| Sodium thiobutylate | 5-(Butylthio)-4-chlorothis compound | C-5 | researchgate.net |

| Sodium methoxide | 5-Methoxy-4-chlorothis compound | C-5 | researchgate.net |

Cross-Coupling Strategies for Substituent Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the isothiazole core.

Palladium-Catalyzed Carbon-Carbon Coupling (e.g., Suzuki, Stille, Sonogashira)

While much of the research on cross-coupling reactions of isothiazoles has focused on the functionalization of the C-4 and C-5 positions, studies have shown that the C-3 position can also participate in these transformations, particularly when activated by a suitable leaving group like iodine. rsc.orgrsc.org

For instance, 3-iodo-5-phenylisothiazole-4-carbonitrile has been successfully employed in Suzuki, Stille, and Sonogashira coupling reactions at the C-3 position. rsc.orgrsc.org This demonstrates that with the appropriate substrate, the C-3 position is amenable to the introduction of aryl, alkenyl, and alkynyl groups. In contrast, attempts to perform a Suzuki coupling at the C-3 position of 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) were unsuccessful, highlighting the greater reactivity of the iodo-substituted isothiazole in these reactions. rsc.org

The reactivity of dihalo-substituted isothiazoles has also been explored, with 3,5-dibromoisothiazole-4-carbonitrile showing higher reactivity in Stille and Sonogashira couplings compared to its dichloro counterpart, with reactions proceeding regioselectively at the C-5 position. rsc.orgrsc.orgsci-hub.se

Table 2: Examples of Cross-Coupling Reactions on Isothiazole Derivatives

| Reaction Type | Substrate | Coupling Partner | Position of Coupling | Product | Reference |

|---|---|---|---|---|---|

| Suzuki | 3-Iodo-5-phenylisothiazole-4-carbonitrile | Phenylboronic acid | C-3 | 3,5-Diphenylisothiazole-4-carbonitrile | rsc.orgrsc.org |

| Stille | 3,5-Dichloroisothiazole-4-carbonitrile | Tributylphenyltin | C-5 | 3-Chloro-5-phenylisothiazole-4-carbonitrile | rsc.org |

| Sonogashira | 3,5-Dichloroisothiazole-4-carbonitrile | Phenylacetylene | C-5 | 3-Chloro-5-(phenylethynyl)isothiazole-4-carbonitrile | rsc.orgrsc.org |

Direct C-H Functionalization (e.g., Arylation, Hetarylation)

Direct C-H functionalization has emerged as an atom-economical and efficient method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com However, literature specifically detailing the direct C-H functionalization of the this compound core is limited.

Most reported examples of direct C-H arylation on the isothiazole ring system involve other isomers. For instance, the palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-4-carbonitrile with iodoarenes in the presence of silver(I) fluoride (B91410) has been shown to occur at the C-5 position. acs.org Similarly, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene leads to C-H arylation at the C-4 position. mdpi.com

While these examples demonstrate the feasibility of direct C-H functionalization on the isothiazole ring, further research is needed to explore the direct functionalization of the C-H bonds of this compound itself.

Transformations of the Nitrile Group

The nitrile group at the C-3 position of the isothiazole ring is a versatile functional handle that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this compound.

The synthesis of 4,5-dichlorothis compound has been reported from the corresponding 4,5-dichloroisothiazole-3-carboxamide (B11080962) by treatment with phosphorus pentoxide. thieme-connect.com This demonstrates a method for the formation of the 3-cyano group.

Conversely, the nitrile group itself can undergo further reactions. For instance, the reaction of 4,5-dichlorothis compound with hydroxylamine (B1172632) leads to the formation of an N-hydroxyamidine. This intermediate can then be cyclized with orthoformates to yield 3-(4,5-dichloroisothiazol-3-yl)-1,2,4-oxadiazoles. ucy.ac.cy Additionally, treatment of 4,5-dichlorothis compound with sodium methoxide in methanol (B129727) can lead to the addition of methanol to the cyano group, forming a carboximidic acid ethyl ester derivative alongside the product of nucleophilic substitution at C-5. researchgate.net

Table 3: Transformations of the Nitrile Group in 4,5-Dichlorothis compound

| Reagent(s) | Intermediate/Product | Functional Group Transformation | Reference |

|---|---|---|---|

| 1. NH₂OH 2. HC(OEt)₃ | 3-(4,5-Dichloroisothiazol-3-yl)-1,2,4-oxadiazole | Nitrile to 1,2,4-oxadiazole (B8745197) | ucy.ac.cy |

| NaOMe, MeOH | Methyl 4-chloro-5-methoxyisothiazole-3-carboximidate | Nitrile to carboximidate | researchgate.net |

Chemical Reactivity and Reaction Mechanism Investigations

Reaction Pathways of the Isothiazole (B42339) Ring System

The isothiazole ring can undergo nucleophilic, electrophilic, and radical-mediated reactions, with its reactivity profile being heavily influenced by the substituents present.

The isothiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Research indicates that for unsubstituted or halo-substituted isothiazoles, the C-5 position is generally more reactive towards nucleophiles than the C-3 position. thieme-connect.comacs.org This regioselectivity is evident in various cross-coupling reactions.

For instance, regioselective palladium-catalyzed reactions, such as Stille, Sonogashira, and Ullmann-type couplings, have been successfully performed on 3,5-dihalo-isothiazole-4-carbonitriles. uni-muenchen.de These studies consistently show that substitution occurs preferentially at the more reactive C-5 position. uni-muenchen.decopbela.org 3,5-Dibromoisothiazole-4-carbonitrile is noted to be more reactive in these couplings than its dichloro counterpart. uni-muenchen.de

The enhanced reactivity at C-5 is also observed in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate (B1210189) was reported to yield 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), where the bromide at C-5 is displaced. mdpi.comlkouniv.ac.in Similarly, reactions of 4,5-dichloroisothiazole-3-carbonitrile with various O-, N-, and S-nucleophiles result in the selective substitution of the chlorine atom at the C-5 position. researchgate.net

Table 1: Regioselectivity in Nucleophilic Reactions of Substituted Isothiazolecarbonitriles

| Isothiazole Substrate | Reagent(s) / Reaction Type | Position of Attack | Product Type | Reference(s) |

|---|---|---|---|---|

| 3,5-Dihaloisothiazole-4-carbonitriles | Organotin reagents (Stille Coupling) | C-5 | 3-Halo-5-substituted-isothiazoles | uni-muenchen.decopbela.org |

| 3,5-Dihaloisothiazole-4-carbonitriles | Terminal alkynes (Sonogashira Coupling) | C-5 | 3-Halo-5-alkynyl-isothiazoles | uni-muenchen.decopbela.org |

| 3-Chloro-5-iodoisothiazole-4-carbonitrile | Copper (Ullmann Coupling) | C-5 | 5,5′-Bi(3-chloroisothiazole-4-carbonitrile) | copbela.org |

| 4,5-Dichlorothis compound | Sodium methoxide (B1231860), Piperidine, Thiolates | C-5 | 5-Substituted-4-chloro-isothiazoles | researchgate.net |

Direct electrophilic substitution on the isothiazole ring is generally difficult due to its electron-deficient character, which deactivates the ring towards attack by electrophiles. thieme-connect.comnumberanalytics.com Studies on related electron-poor heterocycles like pyridine (B92270) confirm that such reactions often require harsh conditions. copbela.orgcopbela.org When electrophilic attack does occur, it is predicted to be most favorable at the C-4 position. thieme-connect.com For example, the direct oxidative alkenylation of 3-methyl-5-phenylisothiazole (B163046) at the C-4 position was found to proceed with low yields. thieme-connect.com

A more effective strategy for the functionalization of the isothiazole ring with electrophiles involves prior metalation. Deprotonation with a strong base, such as an organolithium reagent, creates a nucleophilic carbon center that can readily react with a wide range of electrophiles. This approach has been demonstrated with the direct lithiation of 3-(benzyloxy)isothiazole (B1280312) at the C-4 position, followed by quenching with an electrophile. thieme-connect.de This metalation-electrophile quench sequence is a powerful and common method for functionalizing electron-deficient heterocyclic systems. uni-muenchen.deacs.org

The isothiazole ring can participate in reactions involving radical intermediates, although this area is less explored than its ionic chemistry. General principles of free radical chemistry, including atom abstraction, addition to multiple bonds, and rearrangement, are applicable to heterocyclic systems. lkouniv.ac.innptel.ac.in

A specific example of a radical-mediated transformation is the photochemical permutation of the isothiazole ring. d-nb.inforesearchgate.net Irradiation of substituted thiazoles can lead to their conversion into isomeric isothiazoles, and vice-versa. These rearrangements proceed through radical intermediates, allowing for the transposition of substituents around the heterocyclic core under mild, photochemical conditions. d-nb.info This provides a unique synthetic pathway to access isothiazole isomers that may be difficult to obtain through traditional condensation chemistry. d-nb.inforesearchgate.net Furthermore, the synthesis of some isothiazoles proceeds through precursors with radical character, such as the 1,3-dipolar cycloaddition of nitrile sulfides. researchgate.net

Electrophilic Reactions

Role of the Carbonitrile Group in Directing Reactivity

The carbonitrile group at the C-3 position of this compound plays a dual role in its chemistry. Firstly, as a potent electron-withdrawing group, it further enhances the electrophilic character of the isothiazole ring, making it more susceptible to nucleophilic attack. vulcanchem.com

Secondly, the nitrile group itself can serve as a versatile synthetic handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate directly in cyclization reactions to form new heterocyclic rings. A notable example is the conversion of 4,5-dichloroisothiazole-3-carboxylic acid nitrile into a disubstituted 1,2,4-oxadiazole (B8745197). This transformation involves the initial reaction of the nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then acylated and cyclized. researchgate.net This demonstrates the utility of the C-3 nitrile as a building block for constructing more complex molecular architectures.

Ring Transformation Reactions

The isothiazole ring can be converted into other heterocyclic systems under specific reaction conditions, a process often driven by the cleavage of the weak S-N bond.

One of the most well-documented ring transformations is the conversion of isothiazoles into pyrazoles upon treatment with hydrazine (B178648). researchgate.net The outcome of this reaction is highly dependent on the nature of the substituent at the C-3 position of the isothiazole.

When isothiazoles bearing a good leaving group (such as a halogen) at the C-3 position are reacted with hydrazine, 3-aminopyrazoles are typically formed. The proposed mechanism involves nucleophilic attack of hydrazine at the C-3 or C-5 position, followed by cleavage of the S-N bond, ring-opening, and subsequent ring-closure with the elimination of the leaving group and sulfur to form the new pyrazole (B372694) ring. d-nb.info Conversely, if the C-3 substituent is not a leaving group, it is often retained in the final pyrazole product. researchgate.net This transformation provides a strategic route to pyrazoles from readily available isothiazole precursors.

Table 2: Ring Transformation of Isothiazoles to Pyrazoles with Hydrazine

| Isothiazole Reactant | C-3 Substituent | Product | Reference(s) |

|---|---|---|---|

| 3-Chloro-5-phenylisothiazole-4-carbonitrile (B1331728) | Chloro (Good Leaving Group) | 3-Amino-5-phenylpyrazole-4-carbonitrile | researchgate.net |

| 3-Methyl-5-phenylisothiazole | Methyl (Poor Leaving Group) | 3-Methyl-5-phenylpyrazole | researchgate.net |

Beyond pyrazoles, isothiazole derivatives can be transformed into other heterocycles. For example, the C-3 nitrile group of this compound can be elaborated into a 1,2,4-oxadiazole ring system. researchgate.net Additionally, fused systems like pyrazolo[3,4-c]isothiazoles can undergo thermolysis to yield pyrazolo[3,4-d]thiazoles. researchgate.net

Precursor Ring Systems to this compound

The synthesis of the this compound scaffold can be effectively achieved through the transformation of existing heterocyclic ring systems. These reactions often involve ring opening of a precursor, followed by intramolecular rearrangement and cyclization to form the desired isothiazole ring.

A significant and versatile method for synthesizing isothiazole derivatives, including those with a 3-carbonitrile group, involves the ring transformation of 1,2,3-dithiazoles. arkat-usa.orgnih.gov These precursors are highly reactive due to the inherent strain and electrophilicity of the dithiazole ring. arkat-usa.orgresearchgate.net

One key starting material in this class is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. armchemfront.com This reagent readily reacts with various nucleophiles to form substituted 5H-1,2,3-dithiazoles, which serve as direct precursors to isothiazole-3-carbonitriles. armchemfront.com For instance, the reaction of Appel's salt with enamines or other activated methylene (B1212753) compounds can lead to the formation of the isothiazole ring system. researchgate.netacs.org

A notable example is the reaction of dithiazolylidenacetonitriles with anhydrous HBr or tetraalkylammonium chloride, which affords 3-halo-isothiazole-5-carbonitriles. arkat-usa.org Similarly, the reaction of 5-aminopyrazoles with Appel's salt can yield pyrazolo[3,4-c]isothiazole-3-carbonitriles. armchemfront.comresearchgate.netthieme-connect.com The product distribution in these reactions can often be controlled by adjusting reaction conditions such as pH. armchemfront.comresearchgate.net For example, in the reaction with N-1 methylated pyrazoles, acidic conditions favor the formation of dithiazolylidene intermediates, while basic conditions promote the formation of the pyrazolo[3,4-c]isothiazole product. researchgate.net

The transformation of N-substituted-4-chloro-1,2,3-dithiazol-5H-imines also provides a pathway to isothiazole derivatives. Thermolysis of these compounds can lead to ring-fused thiazoles, and in some cases, isothiazole-related structures through complex rearrangements. arkat-usa.orgucy.ac.cy

Table 1: Examples of this compound Synthesis from 1,2,3-Dithiazole Precursors

| Precursor | Reagent/Condition | Product | Reference(s) |

| Dithiazolylidenacetonitriles | Anhydrous HBr or Tetraalkylammonium Chloride | 3-Halo-isothiazole-5-carbonitriles | arkat-usa.org |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | 5-Aminopyrazoles | 6H-Pyrazolo[3,4-c]isothiazole-3-carbonitriles | armchemfront.comresearchgate.netthieme-connect.com |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Enamines | Isothiazolo[3,4-d]pyrimidine-4,6-diones | acs.org |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines | Thermolysis | Pyrazolo[3,4-d]thiazoles and other rearranged products | researchgate.net |

While 1,2,3-dithiazoles are prominent precursors, other heterocyclic systems can also undergo rearrangement to form the this compound core. A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been reported to produce a variety of isothiazoles, demonstrating another pathway involving a five-membered ring precursor. rsc.orgorganic-chemistry.org This method proceeds through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org

Additionally, the synthesis of isothiazoles can be achieved from acyclic precursors that cyclize in situ. For example, the reaction of β-ketodithioesters with ammonium (B1175870) acetate (B1210297) can lead to 3,5-disubstituted isothiazoles through a [4+1] annulation involving a sequential imine formation, cyclization, and oxidation cascade. organic-chemistry.org While not a direct ring rearrangement of a stable heterocycle, these methods highlight the diverse strategies available for constructing the isothiazole ring.

1,2,3-Dithiazole Ring Transformations

Reaction Mechanism Elucidation via Experimental and Computational Approaches

The mechanisms governing the transformation of precursor rings into isothiazole-3-carbonitriles have been the subject of both experimental and computational investigation. nih.govresearchgate.net These studies are crucial for understanding reaction pathways, optimizing conditions, and predicting the formation of potential side products.

For the transformation of 1,2,3-dithiazoles, a common mechanistic theme is the initial nucleophilic attack on the dithiazole ring. arkat-usa.org This can occur at the S-1 sulfur atom or the C-5 carbon atom, leading to ring opening. arkat-usa.org In the case of converting (5H-1,2,3-dithiazol-5-ylidene)-2-acetonitriles to isothiazoles, it is proposed that a soft nucleophile, such as a chloride ion, initiates the reaction by attacking the S-1 position. This leads to a ring-opened disulfide intermediate. researchgate.net Subsequent intramolecular cyclization with the elimination of sulfur and other leaving groups results in the formation of the stable aromatic isothiazole ring. researchgate.netacs.org This type of mechanism, involving an assisted nucleophilic ring opening-ring closure, is often referred to as an ANRORC-type mechanism. nih.gov

Experimental evidence for these mechanisms includes the isolation and characterization of intermediates. For example, in the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine, a disulfide intermediate was isolated, supporting the proposed ring-opening step. researchgate.net Single crystal X-ray crystallography has also been instrumental in confirming the structures of final products, sometimes correcting previous misassignments in the literature. armchemfront.comresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by providing insights into the energetics of different reaction pathways and the structures of transition states and intermediates. nih.govresearchgate.net These calculations can help rationalize observed product distributions and the influence of substituents on reactivity. For instance, computational analysis can clarify why certain nucleophilic attacks are favored over others and model the electronic properties of the heterocyclic systems that drive the rearrangement. tandfonline.comacs.org

Computational and Theoretical Studies on this compound

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. For this compound and its derivatives, these computational methods are instrumental in predicting reactivity, stability, and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the molecular properties of isothiazole derivatives. DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. mdpi.comdergipark.org.tr For instance, DFT has been used to study the structure of various isothiazole-containing compounds, providing data that complements experimental findings from techniques like X-ray diffraction. mdpi.comdergipark.org.tr These calculations are crucial for understanding the fundamental characteristics of this compound and related molecules at the atomic level. dntb.gov.ua

DFT methods are also utilized to explore the reaction mechanisms and predict the outcomes of chemical reactions involving isothiazole derivatives. acs.org The application of DFT extends to the study of Schiff bases containing thiophene (B33073) rings, where optimized structures, chemical shifts, and geometrical parameters are obtained using the B3LYP functional with specific basis sets. dergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electrical transport properties. semanticscholar.orgsci-hub.se

For isothiazole derivatives, HOMO-LUMO analysis is performed to predict their reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. rsc.org For example, in a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. mdpi.com In another analysis of a thiazole (B1198619) derivative, the calculated energy gap was 2.557 eV. sci-hub.se These values provide insights into the electronic behavior and potential for charge transfer within the molecules. mdpi.comsci-hub.se The distribution of HOMO and LUMO across the molecular structure can pinpoint the likely sites for electrophilic and nucleophilic attacks. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Not Specified | Not Specified | 4.9266 | DFT/B3LYP/6-311G(d,p) | mdpi.com |

| Ethyl 2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxy phenyl)-2,3-dihydro-5H- researchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | Not Specified | Not Specified | 2.557 | DFT | sci-hub.se |

| Chromene derivative 4a | -6.708 | -1.540 | 5.168 | M06-2X/6-31G(d,p) | rsc.org |

| Chromene derivative 4b | -7.240 | -0.932 | 6.308 | M06-2X/6-31G(d,p) | rsc.org |

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. Theoretical calculations of redox potentials are vital for applications in areas like electrochemistry and materials science. du.edu Quantum chemical methods can predict the standard redox potentials of biochemical reactions. biorxiv.org

For organic molecules, redox potentials can be calculated as the difference in free energy between the neutral and oxidized states. mdpi.com These calculations often employ DFT methods and consider solvent effects to provide values that can be compared with experimental data from techniques like cyclic voltammetry. mdpi.comresearchgate.net The accuracy of these predictions depends on the level of theory and the basis set used. mdpi.com For instance, the ground-state redox potential can be computed using the MPW1K functional, which has been shown to provide accurate results for organic dyes. mdpi.com The Nernst equation is often used to relate the standard potential to the formal potential at a specific pH and concentration, which is particularly relevant in biochemical systems. wikipedia.org

Computational chemistry allows for the optimization of molecular geometries to find the most stable conformation (the lowest energy state). researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles. For isothiazole derivatives, geometrical parameter optimization is typically performed using DFT methods, such as B3LYP, with various basis sets like 6-311++G(d,p). researchgate.netrsc.org

The optimized geometrical parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. dergipark.org.trresearchgate.net For example, a study on a Schiff base containing a thiophene ring showed good agreement between the calculated and experimental bond lengths and angles. dergipark.org.tr Such analyses are crucial for understanding the three-dimensional structure of molecules, which in turn influences their physical and chemical properties. rsc.org

| Compound | Parameter | Experimental Value (XRD) | Calculated Value (DFT) | Reference |

|---|---|---|---|---|

| 2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | N2-C16 bond length (Å) | 1.148(3) | Not Specified in Text | dergipark.org.tr |

| 2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | N1-C7 bond length (Å) | 1.287(3) | Not Specified in Text | dergipark.org.tr |

| Chromene derivative 4a | C15–O2–C16 bond angle (°) | 118.7 | 118.8 | rsc.org |

| Chromene derivative 4a | N9–C16–C13 bond angle (°) | 128.5 | 127.5 | rsc.org |

Redox Potential Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability, and interaction dynamics of molecules. nih.govacs.org

For isothiazole derivatives and related heterocyclic compounds, MD simulations are employed to investigate their interactions with biological targets, such as enzymes or receptors. nih.govmdpi.com For example, MD simulations of 4H-chromene-3-carbonitrile derivatives with the tyrosinase enzyme were performed for 100 nanoseconds to assess the binding stability of different isomers within the enzyme's active site. nih.gov The root mean square deviation (RMSD) is a key metric from these simulations, indicating the stability of the protein-ligand complex. A lower and more stable RMSD suggests a more persistent and favorable interaction. nih.govmdpi.com These simulations are crucial for understanding the dynamic behavior that governs molecular recognition and binding affinity. plos.org

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds based on their structure. Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method that develops mathematical models to correlate the chemical structure of compounds with their biological activities. scispace.comnih.gov

For isothiazole derivatives, QSAR studies have been conducted to model and predict their inhibitory activity against various biological targets, such as the MEK enzyme. scispace.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive relationship. The goal is to identify key structural features that influence the desired biological activity, which can guide the design of new, more potent compounds. scispace.comfrontiersin.org Ligand-based methods like PASS (Prediction of Activity Spectra for Substances) can predict a compound's biological activity profile based on the analysis of structure-activity relationships for a large database of known active substances. way2drug.com These predictive models are essential tools in modern drug discovery, helping to prioritize compounds for synthesis and experimental testing. frontiersin.orgmdpi.com

Computational Electrochemistry Studies

Computational electrochemistry provides a powerful theoretical framework for predicting and understanding the redox properties of molecules like this compound. By employing quantum chemical calculations, researchers can model the electronic structure and energetic landscape of a molecule, offering insights into its behavior during electrochemical reactions. These theoretical studies are often conducted in conjunction with experimental techniques like cyclic voltammetry to validate and interpret the observed results.

Detailed research in this area typically involves the use of Density Functional Theory (DFT) to determine key electronic parameters. These parameters are crucial for predicting how a molecule will behave at an electrode surface, including its oxidation and reduction potentials. The primary goal is to correlate the molecular structure with its electrochemical activity.

Research Findings from Theoretical Calculations

Theoretical investigations into molecules structurally related to this compound have demonstrated a strong correlation between calculated quantum chemical parameters and experimentally observed electrochemical behavior. nih.govdergipark.org.tr The primary methods used are DFT and time-dependent DFT (TD-DFT). mdpi.com

The key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is where the outermost electrons are located. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons, meaning it is more easily oxidized.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is the first to accept electrons. A lower E_LUMO value suggests a greater propensity to accept electrons, indicating that the molecule is more easily reduced.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Electronegativity (χ) and Chemical Hardness (η): These global reactivity descriptors also provide insight into the molecule's stability and reactivity. nih.gov

Computational models often simulate the molecule in a solvent environment, such as acetonitrile (B52724) or an aqueous solution, to more accurately reflect experimental conditions. nih.gov The Conductor-like Screening Model (COSMO) is a common approach for this purpose. nih.gov

Illustrative Computational Data

While specific computational studies exclusively on this compound are not widely published, the following table presents hypothetical yet representative data based on findings for structurally similar heterocyclic and nitrile compounds. dergipark.org.trbeilstein-journals.org These values illustrate the typical outputs of DFT calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| E_HOMO | -7.25 eV | Indicates electron-donating ability; related to oxidation potential. |

| E_LUMO | -1.50 eV | Indicates electron-accepting ability; related to reduction potential. |

| Energy Gap (ΔE) | 5.75 eV | Reflects chemical reactivity and stability. |

| Dipole Moment (μ) | 3.80 D | Influences solubility and surface adsorption. |

Correlation with Experimental Electrochemistry

The true utility of these computational studies lies in their ability to predict and explain experimental results from techniques like cyclic voltammetry (CV). researchgate.net Cyclic voltammetry measures the current response of a system to a linearly cycled potential sweep, providing information on the oxidation and reduction potentials of a species. oroboros.at

The calculated E_HOMO and E_LUMO values can be directly correlated with the oxidation and reduction potentials observed in a cyclic voltammogram. For instance, a series of related compounds will often show a linear relationship between their experimental oxidation potentials and their calculated E_HOMO values. researchgate.net

The following interactive table shows hypothetical cyclic voltammetry data for this compound, which would be expected based on its theoretical parameters and comparison with related compounds.

| Electrochemical Process | Peak Potential (V vs. Ag/AgCl) | Interpretation |

|---|---|---|

| Anodic Peak (Oxidation) | +1.85 V | Potential at which this compound loses an electron. Correlates with E_HOMO. |

| Cathodic Peak (Reduction) | -1.20 V | Potential at which this compound gains an electron. Correlates with E_LUMO. |

Detailed Research Findings

Specific studies have quantified the biological activity of compounds derived from isothiazole (B42339) carbonitriles. A notable study involved the synthesis and evaluation of a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles for their antiviral properties. The parent compound for this series, 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (coded IS-50), had previously shown a broad spectrum of activity against picornaviruses. The subsequent research demonstrated that modifications to the aryl group led to varying levels of potency against different viruses.

Table 2: Antiviral Activity of Selected Isothiazolecarbonitrile Derivatives

| Virus Target | Derivative Feature | Potency (IC₅₀) |

|---|---|---|

| Human Rhinovirus (HRV) 86 (Group A) | N/A | Highly Susceptible nih.gov |

| Human Rhinovirus (HRV) 39 (Group B) | N/A | Highly Susceptible nih.gov |

| Human Rhinovirus (HRV) 89 (Group B) | N/A | Highly Susceptible nih.gov |

| Poliovirus 1 | Longer intermediate alkyl chain | Good Activity nih.gov |

| ECHO 9 | Longer intermediate alkyl chain | Good Activity nih.gov |

| Coxsackie B1 Virus | Butyl group between phenoxy rings | Lowest IC₅₀ nih.gov |

| Measles Virus | Butyl group between phenoxy rings | Lowest IC₅₀ nih.gov |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency. The study cited did not provide specific numerical IC₅₀ values in the abstract but characterized the activity level.

Spectroscopic and Advanced Characterization Techniques for Isothiazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isothiazole-3-carbonitrile, offering precise insights into the chemical environment of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the isothiazole (B42339) ring. For the parent isothiazole, the protons on the ring typically appear as doublets due to coupling with each other. In substituted isothiazoles, the chemical shifts and coupling constants of these protons are influenced by the electronic nature of the substituents. For instance, in a study of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the protons of the tolyl group were observed, but the isothiazole ring itself was fully substituted. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of this compound. The chemical shifts of the carbon atoms in the isothiazole ring and the nitrile group are characteristic. The nitrile carbon (C≡N) typically resonates in the range of 110-120 ppm. oregonstate.eduorganicchemistrydata.org The carbons of the isothiazole ring appear at distinct chemical shifts, which can be influenced by substitution. spectrabase.com

Attached Proton Test (APT) studies are often employed to differentiate between quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃). mdpi.commdpi.comresearchgate.netscispace.com This technique is particularly useful for assigning the signals of the substituted carbon atoms within the isothiazole ring and any attached functional groups. mdpi.commdpi.com In the analysis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, ¹³C NMR spectroscopy revealed one CH₃, two CH resonances, and six quaternary carbon resonances, with the nitrile group signal appearing at 110.5 ppm. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Isothiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Nitrile (C≡N) (ppm) | Other Notable Shifts (ppm) | Reference |

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | --- | --- | --- | 110.5 | CH₃, 2 CH, 6 Cq | mdpi.com |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | --- | --- | --- | --- | Four quaternary carbons | mdpi.com |

| Isothiazole | 157.4 | 125.9 | 133.6 | --- | --- | iucr.org |

For more complex isothiazole derivatives, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. researchgate.netresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, helping to piece together the molecular structure. researchgate.net These methods are particularly valuable for confirming the position of substituents on the isothiazole ring. researchgate.net Other advanced techniques like Saturation Transfer Difference (STD-NMR) and WaterLOGSY can be used to study the interaction of isothiazole derivatives with biological macromolecules. nih.gov

¹³C NMR Spectroscopic Analysis (including APT Studies)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

FT-IR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of this compound. A key feature in the FT-IR spectrum is the stretching vibration of the nitrile group (C≡N). This vibration typically appears as a sharp and intense absorption band in the region of 2200–2280 cm⁻¹. wpmucdn.comspectroscopyonline.com For example, the C≡N stretch in 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile was observed at 2228 cm⁻¹, and in 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), it appeared at 2334 cm⁻¹. mdpi.commdpi.com The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. spectroscopyonline.com Other characteristic bands for the isothiazole ring and any substituents will also be present in the spectrum.

Table 2: C≡N Stretching Frequencies in Isothiazole Derivatives from FT-IR Spectroscopy This table is interactive. Click on the headers to sort the data.

| Compound | C≡N Stretching Frequency (cm⁻¹) | Reference |

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 2228 | mdpi.com |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | 2334 | mdpi.com |

| General range for nitriles | 2210-2270 | researchgate.netscialert.net |

| Saturated nitriles | 2260-2240 | spectroscopyonline.com |

| Aromatic nitriles | 2240-2220 | spectroscopyonline.com |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. researchgate.net While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The C≡N stretching vibration is also observable in the Raman spectrum and can provide confirmatory evidence for the presence of the nitrile group. scialert.net Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions or for distinguishing between different crystalline forms (polymorphs) of a compound. azom.com Computational studies are often used in conjunction with experimental Raman and IR data to achieve a more detailed assignment of the vibrational modes. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy (e.g., C≡N stretching frequency)

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, offering valuable information on the molecular structure and electronic nature of the isothiazole core.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is indicative of the energy gap between these states and is influenced by the molecular structure and the solvent used.

For derivatives of isothiazole carbonitrile, UV-Vis spectroscopy confirms the integrity of the isothiazole ring. For instance, studies on substituted isothiazole carbonitriles show distinct absorption maxima that reflect the electronic structure of the heterocyclic system. In a study of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in dichloromethane, an absorption maximum was observed at 309 nm. mdpi.com Similarly, 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) in the same solvent showed a λmax at 279 nm, supporting the presence of the intact isothiazole ring. mdpi.com These absorptions are typically attributed to π → π* transitions within the conjugated system of the isothiazole ring and the cyano group.

UV-Vis Absorption Data for Isothiazole Carbonitrile Derivatives

| Compound | Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | Dichloromethane | 309 | 4.02 | mdpi.com |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | Dichloromethane | 279 | 4.18 | mdpi.com |

Photoluminescence Studies

Photoluminescence (PL) spectroscopy involves the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the excited state properties of a molecule. While specific photoluminescence studies on the parent this compound are not extensively documented in the reviewed literature, the principles of the technique are widely applied to similar heterocyclic systems and coordination polymers. mdpi.comrsc.org

Studies on related heterocyclic compounds demonstrate that structural modifications can tune the emission properties. nih.gov For instance, the fluorescence of thiazolo[3,2-a]pyrimidine-carbonitrile derivatives has been investigated, showing how different substituents affect their emission spectra. researchgate.net Should this compound or its derivatives be investigated for their photoluminescent properties, such studies would involve exciting the molecule at a wavelength corresponding to its absorption maximum and measuring the resulting emission spectrum. The intensity, wavelength, and lifetime of the emitted light would provide valuable data on the molecule's electronic structure and its interactions with the environment. These properties are crucial for applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For isothiazole carbonitrile derivatives, mass spectrometry provides definitive confirmation of their identity. For example, in the analysis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, MALDI-TOF mass spectrometry revealed a molecular ion (M+) peak at m/z 234. mdpi.com Crucially, it also showed an isotope peak at m/z 236, corresponding to M++2, with an intensity ratio characteristic of the presence of a single chlorine atom. mdpi.com Similarly, the mass spectrum for 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) displayed a molecular ion (MH+) peak at m/z 407, along with isotope peaks at MH+ + 2 and MH+ + 4, which confirmed the presence of two bromine atoms in the structure. mdpi.comresearchgate.net GC-MS analysis has also been utilized for the characterization of other substituted isothiazole carbonitriles. nih.gov

Mass Spectrometry Data for Isothiazole Carbonitrile Derivatives

| Compound | Ionization Method | Observed m/z Peaks | Interpretation | Reference |

|---|---|---|---|---|

| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | MALDI-TOF | 234 (M+), 236 (M++2) | Confirms molecular formula and presence of one chlorine atom. | mdpi.com |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | MALDI-TOF | 407 (MH+), 408 (MH++2), 411 (MH++4) | Confirms molecular formula and presence of two bromine atoms. | mdpi.com |

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid. By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can deduce detailed structural information.

Single Crystal X-ray Crystallography for Molecular Structure Determination

Single crystal X-ray crystallography provides the unambiguous determination of a molecule's structure, including precise bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of the compound is required. acs.org

While a structure for the parent this compound is not detailed in the provided sources, this technique has been crucial in resolving the structures of more complex derivatives. For example, the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]this compound was confirmed by single-crystal X-ray crystallography, which corrected a previous erroneous structural assignment. nih.govresearchgate.net This method has also been applied to numerous other complex heterocyclic systems to confirm their synthesized structures. mdpi.commdpi.com The process involves mounting a crystal on a diffractometer, collecting diffraction data, and using computational methods to solve and refine the crystal structure. acs.org The resulting model provides a definitive map of atomic positions, confirming the connectivity and conformation of the molecule in the solid state.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk solid sample. micro.org.au Unlike single-crystal XRD, PXRD is performed on a finely ground (powdered) sample, which contains a vast number of randomly oriented microcrystals. unical.it The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s). usp.org

The primary applications of PXRD include identifying crystalline substances, determining the purity of a crystalline sample, and identifying different polymorphic forms of a compound. usp.orgcambridge.org Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. For a compound like this compound, PXRD would be the standard method to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the sample's crystallinity and detect the presence of any amorphous content. icdd.com

Identify and distinguish between different potential polymorphs, which is critical in fields like pharmaceuticals. cambridge.org

Each crystalline phase produces a unique diffraction pattern characterized by the angular positions and intensities of the diffraction lines. usp.org

Surface Analysis Techniques

Surface analysis techniques are crucial for characterizing the outermost layers of a material, providing insights into elemental composition, chemical states, and surface topography. mdpi.commicro.org.au These methods are particularly important for understanding how molecules like this compound or its derivatives interact with surfaces, for instance, in applications like corrosion inhibition or in the formation of thin films. tandfonline.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. micro.org.auunimi.it The method involves irradiating a sample with a beam of X-rays under ultra-high vacuum conditions. micro.org.au This causes the ejection of core-level electrons from the atoms at the surface. An electron energy analyzer measures the kinetic energy of these emitted photoelectrons. unimi.it

The binding energy of the ejected electron is then calculated, which is unique to each element and its specific chemical environment. mdpi.comunimi.it Shifts in binding energy, known as chemical shifts, provide detailed information about the oxidation state and local bonding of the atoms. cnrs.fr

Research Findings on Related Thiazole (B1198619) and Thiadiazole Derivatives:

While specific XPS data for this compound is not available, studies on related heterocyclic compounds demonstrate the utility of this technique. For example, in the analysis of corrosion inhibitor films containing thiazole or thiadiazole derivatives on metal surfaces, XPS is used to confirm the adsorption of the inhibitor and identify its chemical interactions with the substrate. tandfonline.comresearchgate.net

A study on 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BODTA) as a corrosion inhibitor on an aluminum surface provides a representative example of XPS analysis. researchgate.net The XPS survey scan confirms the presence of elements expected from the adsorbed molecule, such as Carbon (C), Nitrogen (N), and Sulfur (S), in addition to the substrate elements like Aluminum (Al) and Oxygen (O). researchgate.net High-resolution spectra of the individual elements reveal their chemical states.

The table below presents typical binding energy values observed for elements in a thiadiazole derivative adsorbed on a surface, which can serve as a reference for what might be expected for an isothiazole compound.

| Element | Orbital | Binding Energy (eV) | Interpretation |

|---|---|---|---|

| C | 1s | ~284.8 eV | Reference for C-C/C-H bonds in the alkyl chains. |

| C | 1s | ~286.5 eV | Associated with C-S or C-N bonds within the heterocyclic ring. |

| N | 1s | ~400.1 eV | Corresponds to the nitrogen atoms within the thiadiazole ring. |

| S | 2p | ~163.9 eV (2p3/2) | Indicates sulfur in a C-S-C or C=S environment, characteristic of the thiadiazole ring and dithio groups. |

| S | 2p | ~165.1 eV (2p1/2) | Spin-orbit splitting component of the S 2p peak. |

Note: The binding energies are approximate and can shift based on the specific chemical environment and sample charging effects.

Atomic Force Microscopy (AFM) is a powerful imaging technique capable of producing three-dimensional, high-resolution topographic images of a sample's surface. oxinst.comnist.gov Unlike electron microscopy, AFM can image both conducting and insulating materials with resolution down to the nanoscale and even atomic level. nist.govaps.org The instrument works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces (such as van der Waals, electrostatic, or repulsive forces) cause the cantilever to deflect. youtube.com A laser beam reflected from the back of the cantilever onto a photodiode detector measures this deflection, which is then used by a feedback loop to maintain a constant tip-sample interaction and generate the topographic image. youtube.com

AFM can be operated in several modes, including contact mode, tapping mode, and non-contact mode, which is the safest for delicate samples as the tip oscillates above the surface without touching it. youtube.com Beyond topography, AFM can also probe other surface properties like roughness, adhesion, and mechanical modulus. oxinst.comnist.gov

Research Findings on Related Thiazole Derivatives:

AFM has been extensively used to study the morphology of thin films and monolayers containing thiazole derivatives. molecularvista.comresearchgate.netresearchgate.net These studies are relevant for understanding how a molecule like this compound might assemble on a surface.

For instance, research on an amphiphilic 4-hydroxy thiazole dye embedded in a Langmuir monolayer demonstrates how AFM can visualize film homogeneity. molecularvista.com At low surface pressures, AFM images revealed smooth and uniform films, indicating good miscibility of the thiazole dye with the matrix material. molecularvista.com However, at higher pressures, the images showed distinct phase separation, with the formation of small, segregated domains that were not detectable by other means. molecularvista.com This highlights the ability of AFM to provide nanoscale details about surface morphology.

The table below summarizes typical morphological data that can be obtained from AFM analysis of thin films containing thiazole derivatives.

| Parameter | Typical Observation | Significance |

|---|---|---|